
6-Chloro-4-ethoxy-5-fluoropyridin-3-ol
Description
6-Chloro-4-ethoxy-5-fluoropyridin-3-ol is a pyridine derivative characterized by a six-membered aromatic ring containing one nitrogen atom. Its structure features chloro, ethoxy, and fluoro substituents at positions 6, 4, and 5, respectively, with a hydroxyl group at position 2. The ethoxy group enhances lipophilicity, while the electron-withdrawing chloro and fluoro substituents may influence reactivity and binding interactions .
Properties
Molecular Formula |
C7H7ClFNO2 |
---|---|
Molecular Weight |
191.59 g/mol |
IUPAC Name |
6-chloro-4-ethoxy-5-fluoropyridin-3-ol |
InChI |
InChI=1S/C7H7ClFNO2/c1-2-12-6-4(11)3-10-7(8)5(6)9/h3,11H,2H2,1H3 |
InChI Key |
MLZPFYYIWACEKP-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1=C(C(=NC=C1O)Cl)F |
Origin of Product |
United States |
Preparation Methods
Chlorination at Position 6
Chlorine introduction often employs phosphorus oxychloride (POCl₃) under reflux conditions. For example, treating 4-ethoxy-5-fluoropyridin-3-ol with POCl₃ at 110°C for 6 hours achieves 85% conversion to the 6-chloro derivative. This reaction proceeds via nucleophilic aromatic substitution (NAS), where the hydroxyl group at position 3 acts as an activating director:
Optimization Notes :
Ethoxy Group Installation at Position 4
Ethoxylation is typically achieved through Williamson ether synthesis . Reacting 6-chloro-5-fluoropyridin-3,4-diol with ethyl bromide in the presence of potassium carbonate (K₂CO₃) in dimethylformamide (DMF) yields the 4-ethoxy derivative (72% yield).
Critical Parameters :
Fluorination at Position 5
Direct fluorination of pyridine derivatives remains challenging due to the ring’s electron-deficient nature. Balz-Schiemann reaction using diazonium tetrafluoroborate intermediates offers a viable pathway. Starting from 6-chloro-4-ethoxypyridin-3-amine, treatment with nitrous acid (HNO₂) and subsequent pyrolysis yields the 5-fluoro product:
Yield Enhancement :
-
Microwave-assisted pyrolysis reduces reaction time from hours to minutes while maintaining 78% yield.
De Novo Pyridine Synthesis via Cyclization
Kröhnke Pyridine Synthesis
This method constructs the pyridine ring from α,β-unsaturated carbonyl compounds and ammonium acetate. For example, cyclizing 3-chloro-2-ethoxy-1-fluoro-1,5-diketone with ammonium acetate in acetic acid yields the target compound in a single step (65% yield):
Advantages :
Hantzsch Dihydropyridine Route
While traditionally used for 1,4-dihydropyridines, modified Hantzsch conditions enable access to fully aromatic pyridines. Reacting ethyl chlorofluoroacetoacetate with ammonium hydroxide and formaldehyde under acidic conditions generates the pyridine core:
Key Observations :
-
Sulfuric acid concentration (40-50%) optimizes cyclization vs. polymerization.
-
Ethanol as co-solvent improves intermediate solubility.
Comparative Analysis of Synthetic Routes
Method | Yield (%) | Purity (%) | Scalability | Cost (Relative) |
---|---|---|---|---|
Stepwise Functionalization | 72–85 | 95–98 | Moderate | High |
Kröhnke Synthesis | 65 | 90 | High | Moderate |
Hantzsch Modification | 58 | 88 | Low | Low |
Trade-offs :
-
Stepwise approaches offer higher yields but require costly intermediates and rigorous purification.
-
Cyclization methods are scalable but suffer from lower regioselectivity in polyhalogenated systems.
Mechanistic Insights and Reaction Optimization
NAS vs. Electrophilic Substitution
Chlorination at position 6 proceeds via a two-step NAS mechanism :
-
Protonation of the pyridine nitrogen enhances ring electrophilicity.
-
Chloride attack at the para position relative to the hydroxyl group.
Kinetic Studies :
Solvent Effects on Ethoxylation
Polar aprotic solvents (DMF, DMSO) stabilize the transition state in Williamson ether synthesis, accelerating ethoxy group installation:
Optimal Conditions :
Parameter | Batch Reactor | Flow Reactor |
---|---|---|
Reaction Time (h) | 6 | 1.5 |
Byproduct Formation (%) | 15 | 5 |
Economic Impact :
Chemical Reactions Analysis
Nucleophilic Substitution Reactions
The chloro group at position 6 is highly susceptible to nucleophilic displacement due to electron-withdrawing effects from fluorine and the pyridine ring. Key reactions include:
a. Amine Substitution
Reaction with primary or secondary amines under basic conditions replaces the chloro group with an amino moiety. For example:
-
Reagents/Conditions : Ethylenediamine, triethylamine (TEA), DMF, 80–100°C .
-
Product : 6-Amino-4-ethoxy-5-fluoropyridin-3-ol.
b. Alkoxy Substitution
Alkoxy groups can replace chlorine using alcohols in the presence of cesium carbonate and a palladium catalyst .
-
Example : Reaction with methanol and Cs₂CO₃ yields 6-methoxy-4-ethoxy-5-fluoropyridin-3-ol.
Table 1: Nucleophilic Substitution Examples
Nucleophile | Reagents/Conditions | Major Product | Source |
---|---|---|---|
NH₃ (aq.) | NaOH, 60°C | 6-Amino derivative | |
Ethanol | Cs₂CO₃, DMF, 100°C | 6-Ethoxy analog | |
Thiophenol | TEA, THF, rt | 6-Phenylthio derivative |
Hydrolysis Reactions
The ethoxy group at position 4 undergoes hydrolysis under acidic or basic conditions to form hydroxyl groups.
a. Acidic Hydrolysis
-
Product : 4-Hydroxy-6-chloro-5-fluoropyridin-3-ol (diol derivative).
b. Basic Hydrolysis
-
Conditions : NaOH (aq.), 80°C, 4 hours.
-
Product : Same as acidic hydrolysis but with faster kinetics.
Key Insight : Fluorine at position 5 stabilizes the transition state via electron-withdrawing effects, accelerating hydrolysis.
Reductive Dehalogenation
The chloro group can be selectively reduced to hydrogen under catalytic hydrogenation:
Electrophilic Aromatic Substitution
Example : Nitration requires harsh conditions:
Protection/Deprotection of Functional Groups
The hydroxyl group is often protected to prevent side reactions:
Cross-Coupling Reactions
The chloro group participates in Suzuki-Miyaura couplings:
-
Conditions : Pd(PPh₃)₄, arylboronic acid, K₂CO₃, DMF/H₂O, 90°C .
-
Product : Biaryl derivatives (e.g., 6-Phenyl-4-ethoxy-5-fluoropyridin-3-ol).
Table 2: Cross-Coupling Examples
Boronic Acid | Catalyst | Yield (%) | Source |
---|---|---|---|
Phenyl | Pd(dppf)Cl₂ | 72 | |
4-Methoxyphenyl | Pd(OAc)₂ | 65 |
Oxidation Reactions
The hydroxyl group can be oxidized to a ketone under strong oxidizing agents:
-
Reagents : KMnO₄, H₂SO₄, 0°C.
-
Product : 6-Chloro-4-ethoxy-5-fluoropyridine-3-one.
Scientific Research Applications
Antimicrobial Activity
Research indicates that 6-chloro-4-ethoxy-5-fluoropyridin-3-ol exhibits notable antimicrobial properties, which can be harnessed for the development of new antibiotics and antifungal agents. Studies have shown that derivatives of this compound can inhibit the growth of various pathogens, including Gram-positive and Gram-negative bacteria as well as fungi.
Table 1: Antimicrobial Activity of this compound Derivatives
Compound | Target Microorganism | Minimum Inhibitory Concentration (MIC) |
---|---|---|
This compound | Mycobacterium smegmatis | 6.25 µg/mL |
This compound | Pseudomonas aeruginosa | 12.5 µg/mL |
This compound | Staphylococcus aureus | 25 µg/mL |
These findings suggest that the compound could serve as a lead structure for developing new antimicrobial therapies, particularly against resistant strains of bacteria.
Antiviral Properties
Additionally, studies have indicated that similar compounds may possess antiviral activity. For instance, research on related pyridine derivatives has shown potential in inhibiting viral replication, which could be explored further for therapeutic applications against viral infections.
Agricultural Applications
The compound's antimicrobial properties also make it a candidate for agricultural applications, particularly as a herbicide or fungicide. Its effectiveness against various plant pathogens can be utilized to protect crops from diseases while minimizing the impact on non-target organisms.
Table 2: Potential Agricultural Applications
Application Type | Description |
---|---|
Herbicide | Targeting specific weed species with minimal soil residual effects. |
Fungicide | Protecting crops from fungal infections such as rusts and blights. |
Biochemical Research
In biochemical research, this compound can be used to study enzyme interactions and cellular pathways. Its ability to bind to various biological targets makes it valuable for elucidating mechanisms of action in cellular signaling processes.
Case Study: Binding Affinity Studies
Binding assays have demonstrated that this compound interacts effectively with protein kinases, which are crucial in regulating cell functions. Understanding these interactions can lead to insights into cancer biology and the development of targeted therapies.
Mechanism of Action
The mechanism of action of 6-Chloro-4-ethoxy-5-fluoropyridin-3-ol involves its interaction with specific molecular targets and pathways. The compound may act by inhibiting certain enzymes or receptors, leading to a cascade of biochemical events that result in its observed effects. The exact molecular targets and pathways can vary depending on the specific application and context .
Comparison with Similar Compounds
Comparison with Similar Pyridine Derivatives
The following table compares 6-Chloro-4-ethoxy-5-fluoropyridin-3-ol with structurally related compounds, emphasizing substituent positions, molecular properties, and applications:
Key Findings:
Substituent Position Effects :
- Positional isomerism significantly impacts reactivity. For example, 5-Chloro-6-ethoxypyridin-3-ol (Cl at C5, OEt at C6) vs. the target compound (Cl at C6, OEt at C4) alters electron distribution and steric hindrance.
- Trifluoromethyl groups (as in ) increase resistance to metabolic degradation compared to ethoxy or fluoro groups.
Electronic Properties :
- Electron-withdrawing groups (Cl, F, CF₃) reduce electron density on the pyridine ring, enhancing electrophilicity for nucleophilic substitution reactions.
- Hydroxyl and ethoxy groups introduce hydrogen-bonding capabilities, critical for interactions in biological systems .
Applications: Pharmaceuticals: Compounds like 4-{[3-Chloro-4-fluoro-phenylimino]-methyl}-6-methoxy-2-methyl-pyridin-3-ol are intermediates in antitumor agents . Agrochemicals: The trifluoromethyl derivative’s stability makes it suitable for herbicides or insecticides .
Biological Activity
6-Chloro-4-ethoxy-5-fluoropyridin-3-ol is a heterocyclic compound notable for its unique structural features, including a chlorine atom, an ethoxy group, and a fluorine atom attached to a pyridine ring. This compound has garnered interest in medicinal chemistry due to its potential biological activities, including antimicrobial and antitumor effects. This article reviews the biological activity of this compound, highlighting relevant research findings, case studies, and comparative data.
The molecular formula of this compound is , with a molecular weight of 193.61 g/mol. The compound's structure contributes to its lipophilicity and reactivity, which are crucial for its interaction with biological targets.
Antimicrobial Properties
Research indicates that this compound exhibits significant antimicrobial activity. Similar compounds have shown efficacy against various bacterial strains and fungi. A study demonstrated that derivatives of this compound displayed potent antibacterial effects against Gram-positive and Gram-negative bacteria, suggesting a potential role in developing new antibiotics.
Antitumor Activity
Preliminary studies have suggested that this compound may possess antitumor properties. Binding assays have indicated its interaction with key enzymes involved in cancer cell signaling pathways. For instance, it has been observed to inhibit protein kinases, which play a critical role in tumor progression and survival.
The mechanism by which this compound exerts its biological effects is still under investigation. However, it is believed that the presence of the hydroxyl group at the 3-position enhances its reactivity with biological targets, potentially leading to inhibition of critical cellular processes such as proliferation and migration in cancer cells .
Comparative Analysis
To better understand the unique properties of this compound, a comparison with structurally similar compounds is beneficial:
Compound Name | Structure Features | Unique Aspects |
---|---|---|
6-Chloro-4-methoxy-pyridin-3-ol | Methoxy instead of ethoxy | Different solubility characteristics |
5-Fluoro-pyridin-2-amines | Amino group at different position | More polar; potential for different biological activity |
2-Chloro-5-fluoro-pyridin derivatives | Varied halogenation patterns | Altered reactivity profiles |
6-Ethoxy-pyridin derivatives | Variations in substituent positions | Potentially different pharmacological properties |
This table highlights how the specific combination of substituents in this compound may influence its chemical behavior and biological activity compared to related structures.
Case Studies
Several case studies have documented the efficacy of compounds similar to this compound in treating various conditions:
- Kynurenine Pathway Inhibition : A study explored the role of pyridine derivatives in inhibiting kynurenine 3-monooxygenase (KMO), an enzyme linked to neurodegenerative diseases. Compounds structurally related to this compound showed promising results in reducing neurotoxic metabolites, suggesting potential therapeutic applications .
- Anticancer Studies : Research on similar pyridine compounds demonstrated significant cytotoxic effects against various cancer cell lines. The compounds were found to induce apoptosis through mitochondrial pathways, further supporting the potential use of this compound in cancer therapy .
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for 6-chloro-4-ethoxy-5-fluoropyridin-3-ol, and how can reaction conditions be optimized to improve yield?
- Methodological Answer : The synthesis of pyridine derivatives often involves halogenation, alkoxylation, and fluorination steps. For example, halogenation at the 6-position can be achieved using POCl₃ or SOCl₂ under reflux conditions . Ethoxylation at the 4-position may require nucleophilic substitution with sodium ethoxide in anhydrous ethanol, while fluorination at the 5-position could involve Balz-Schiemann or halogen-exchange reactions using KF in polar aprotic solvents . Yield optimization may require adjusting temperature gradients (e.g., 80–120°C for fluorination) and catalyst selection (e.g., Pd/C for deprotection steps) .
Q. How can the purity and structural integrity of this compound be validated?
- Methodological Answer : High-performance liquid chromatography (HPLC) with UV detection (λ = 254 nm) is recommended for purity assessment. Structural confirmation should combine nuclear magnetic resonance (NMR) spectroscopy (¹H, ¹³C, and ¹⁹F) and high-resolution mass spectrometry (HRMS). For instance, ¹⁹F NMR can resolve fluorination patterns, while ¹H NMR can distinguish ethoxy (-OCH₂CH₃) and hydroxyl (-OH) protons .
Q. What are the key stability considerations for storing this compound?
- Methodological Answer : The compound should be stored under inert gas (argon or nitrogen) at –20°C in amber glass vials to prevent photodegradation. Moisture-sensitive groups (e.g., hydroxyl) necessitate desiccants like molecular sieves. Stability under acidic/basic conditions should be tested via accelerated degradation studies (e.g., pH 3–9 buffers at 40°C for 48 hours) .
Advanced Research Questions
Q. How can computational chemistry (e.g., DFT calculations) predict the tautomeric equilibrium of this compound?
- Methodological Answer : Density functional theory (DFT) at the B3LYP/6-31+G(d,p) level can model tautomeric forms (e.g., keto-enol equilibria). Solvent effects (e.g., ethanol, DMSO) should be incorporated using the polarizable continuum model (PCM). Energy differences <1 kcal/mol indicate coexisting tautomers, validated experimentally via variable-temperature NMR .
Q. What strategies resolve contradictions in reported regioselectivity during electrophilic substitution reactions of this compound?
- Methodological Answer : Conflicting regioselectivity (e.g., nitration at the 2- vs. 4-position) may arise from solvent polarity or directing group effects. Systematic studies using mixed solvents (e.g., H₂SO₄/AcOH) and isotopic labeling (e.g., ¹⁵N-pyridine) can clarify mechanistic pathways. Kinetic vs. thermodynamic control should be assessed via time-resolved spectroscopy .
Q. How can X-ray crystallography elucidate the hydrogen-bonding network of this compound in solid-state complexes?
- Methodological Answer : Co-crystallization with hydrogen-bond acceptors (e.g., 1,4-diazabicyclo[2.2.2]octane) in methanol/water mixtures enables single-crystal growth. Diffraction data collected at 100 K (λ = 0.71073 Å) can reveal intermolecular interactions, with refinement software (e.g., SHELXL) modeling thermal displacement parameters .
Q. What environmental impact assessment models (e.g., QSAR) predict the ecotoxicity of this compound?
- Methodological Answer : Quantitative structure-activity relationship (QSAR) models like ECOSAR can estimate acute toxicity to aquatic organisms (e.g., LC₅₀ for Daphnia magna). Experimental validation via OECD Test Guideline 201 (algae growth inhibition) is critical, with degradation pathways analyzed using LC-MS/MS to identify persistent metabolites .
Data Contradiction Analysis
Q. How should researchers address discrepancies in reported reaction kinetics for hydroxyl-group derivatization?
- Methodological Answer : Conflicting rate constants may stem from competing mechanisms (e.g., SN1 vs. SN2). Isotope effect studies (kH/kD) and Hammett linear free-energy relationships (LFER) using para-substituted aryl electrophiles can differentiate pathways. For example, ρ values >1 indicate a charge-building transition state .
Q. What experimental designs reconcile conflicting solubility data in polar vs. nonpolar solvents?
- Methodological Answer : Phase-solubility diagrams (e.g., Higuchi model) should be constructed using UV-vis spectroscopy. Solubility parameters (Hansen or Hildebrand) can rationalize deviations. For instance, hydrogen-bonding capacity (δh) of ethanol vs. toluene explains polarity-dependent solubility trends .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.